5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one is a nitrogen-containing heterocyclic compound. This compound is part of a class of molecules known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a pyridine ring, forming a unique bicyclic system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of methyl(3-oxo-piperazine-2-ylidene) acetate with N-aryl maleimides in boiling methanol and acetic acid (catalytic amount) can lead to the formation of the desired heterocyclic core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets and pathways. This compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another nitrogen-containing ring and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds have a similar bicyclic structure and are known for their biomedical applications.
Uniqueness
5-Methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one is unique due to its specific structural features and the resulting biological activities
Properties
Molecular Formula |
C8H8N2O |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
5-methyl-3a,6-dihydropyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C8H8N2O/c1-5-4-6-2-3-9-7(6)8(11)10-5/h2-4,6H,1H3,(H,10,11) |
InChI Key |
GSAUICASZQVKJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2C=CN=C2C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.